molecular formula C6H5BN2O2 B1287919 (6-Cyanopyridin-2-yl)boronic acid CAS No. 1164100-80-4

(6-Cyanopyridin-2-yl)boronic acid

Cat. No.: B1287919
CAS No.: 1164100-80-4
M. Wt: 147.93 g/mol
InChI Key: VZUKKKADKQKMJA-UHFFFAOYSA-N
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Description

(6-Cyanopyridin-2-yl)boronic acid is a boronic acid derivative with the molecular formula C6H5BN2O2. This compound features a boronic acid group attached to a pyridine ring, which is further substituted with a cyano group at the 6-position. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, making them valuable intermediates in the development of pharmaceuticals and other organic compounds .

Mechanism of Action

Target of Action

The primary target of (6-Cyanopyridin-2-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the SM coupling reaction, this compound interacts with its target through a process called transmetalation . This process involves the transfer of the boronic acid group from the boron atom to the palladium catalyst . The palladium catalyst first undergoes oxidative addition with electrophilic organic groups, forming a new Pd–C bond . The boronic acid group, being nucleophilic, is then transferred from boron to palladium .

Biochemical Pathways

The SM coupling reaction is a key biochemical pathway affected by this compound . This reaction allows for the formation of carbon–carbon bonds under mild and functional group tolerant conditions . The use of this compound in this reaction contributes to its success due to the compound’s stability, ease of preparation, and environmentally benign nature .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds via the SM coupling reaction . This enables the synthesis of complex organic compounds, including pharmaceuticals and polymers .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the SM coupling reaction is typically conducted under mild conditions, which can be advantageous in terms of energy efficiency and the preservation of sensitive functional groups . Additionally, the reaction is generally performed in an inert atmosphere at room temperature , which can impact the stability and efficacy of the compound.

Chemical Reactions Analysis

(6-Cyanopyridin-2-yl)boronic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, tetraalkoxydiborane, dialkoxyhydroborane, and various metal halides. The major products formed from these reactions are typically substituted pyridines and other heterocyclic compounds .

Comparison with Similar Compounds

(6-Cyanopyridin-2-yl)boronic acid can be compared with other boronic acid derivatives, such as:

The uniqueness of this compound lies in the specific positioning of the cyano group, which can influence its reactivity and applications in synthesis and research .

Properties

IUPAC Name

(6-cyanopyridin-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BN2O2/c8-4-5-2-1-3-6(9-5)7(10)11/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUKKKADKQKMJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC(=CC=C1)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701005127
Record name (6-Cyanopyridin-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701005127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848500-38-9
Record name (6-Cyanopyridin-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701005127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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